molecular formula C15H8ClF2N B15339765 4-Chloro-7,8-difluoro-2-phenylquinoline CAS No. 1189106-42-0

4-Chloro-7,8-difluoro-2-phenylquinoline

Cat. No.: B15339765
CAS No.: 1189106-42-0
M. Wt: 275.68 g/mol
InChI Key: IOWSUPHBQOMSED-UHFFFAOYSA-N
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Description

4-Chloro-7,8-difluoro-2-phenylquinoline is a fluorinated quinoline derivative characterized by the presence of chlorine and fluorine atoms on its aromatic ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7,8-difluoro-2-phenylquinoline typically involves cyclization reactions, cycloaddition reactions, and halogen displacement reactions. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another approach is the Friedländer synthesis, which involves the condensation of o-aminoaryl ketones with carbonyl compounds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7,8-difluoro-2-phenylquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of reduced quinoline derivatives.

  • Substitution: Formation of substituted quinoline derivatives with different functional groups.

Scientific Research Applications

4-Chloro-7,8-difluoro-2-phenylquinoline has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

4-Chloro-7,8-difluoro-2-phenylquinoline is compared to other similar compounds, such as 4-Chloro-2-phenylquinoline and 7,8-Difluoro-2-phenylquinoline. The presence of both chlorine and fluorine atoms in its structure makes it unique and potentially more reactive than its counterparts. The fluorine atoms, in particular, can enhance the compound's stability and biological activity.

Comparison with Similar Compounds

  • 4-Chloro-2-phenylquinoline

  • 7,8-Difluoro-2-phenylquinoline

  • 4-Fluoro-2-phenylquinoline

  • 2-Phenylquinoline

Properties

CAS No.

1189106-42-0

Molecular Formula

C15H8ClF2N

Molecular Weight

275.68 g/mol

IUPAC Name

4-chloro-7,8-difluoro-2-phenylquinoline

InChI

InChI=1S/C15H8ClF2N/c16-11-8-13(9-4-2-1-3-5-9)19-15-10(11)6-7-12(17)14(15)18/h1-8H

InChI Key

IOWSUPHBQOMSED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3F)F)C(=C2)Cl

Origin of Product

United States

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